molecular formula C28H29N3OS B2786137 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 955681-96-6

1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2786137
CAS No.: 955681-96-6
M. Wt: 455.62
InChI Key: LTZYFEMMEGRFGO-UHFFFAOYSA-N
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Description

This compound features a central piperazine ring substituted with a benzo[d]thiazole group (bearing an isopropyl moiety) and a 2,2-diphenylethanone group. Its structure combines aromatic, heterocyclic, and ketone functionalities, which are common in bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name

2,2-diphenyl-1-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3OS/c1-20(2)23-14-9-15-24-26(23)29-28(33-24)31-18-16-30(17-19-31)27(32)25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,20,25H,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZYFEMMEGRFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound notable for its unique structural features, including a piperazine ring and a benzo[d]thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C23H27N3OS, with a molecular weight of approximately 385.55 g/mol. The structure is characterized by:

  • Piperazine ring : Contributes to the binding affinity and interaction with biological targets.
  • Benzo[d]thiazole moiety : Enhances lipophilicity and may influence pharmacokinetics.
  • Diphenylethanone group : Imparts potential activity against various biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Receptor Modulation : The piperazine component is known to interact with various neurotransmitter receptors, potentially influencing pathways related to pain perception and mood regulation.
  • Inhibition of Oncogenic MicroRNAs : Studies suggest that derivatives of this compound may inhibit microRNA-21, which is implicated in cancer progression. Inhibiting this pathway could enhance apoptosis in cancer cells and reduce proliferation .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

  • A study demonstrated that related compounds could inhibit the expression of miR-21 in HeLa and U-87 MG cells, leading to increased apoptosis and reduced cell growth .

Analgesic Effects

The compound's structural features suggest potential analgesic properties. Research on similar compounds indicates that they may act as μ-opioid receptor agonists, providing pain relief without the severe side effects commonly associated with traditional opioids .

Case Studies

  • MicroRNA Inhibition Study : In a study evaluating microRNA inhibitors, compounds structurally related to this compound were tested against miR-21. The results indicated significant inhibition of miR-21 expression, leading to enhanced apoptosis in cancer cell lines .
  • Analgesic Efficacy Evaluation : Another study assessed the analgesic effects of related compounds through high-throughput screening. Results showed promising anti-nociceptive effects in animal models, indicating potential therapeutic applications for pain management .

Research Findings Summary

Study FocusFindingsReference
MicroRNA InhibitionInhibition of miR-21 led to increased apoptosis in HeLa cells
Analgesic EffectsDemonstrated anti-nociceptive effects in animal models
Structure Activity RelationshipStructural modifications improved potency and blood-brain barrier penetration

Scientific Research Applications

Therapeutic Potential

Research indicates that 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone may have therapeutic applications in:

  • Pain Management : The compound has shown promise in modulating pain pathways, suggesting potential use as an analgesic.
  • Metabolic Disorders : It may be beneficial in treating conditions such as obesity, hyperphagia, and diabetes by influencing metabolic pathways.

Behavioral Studies

Pharmacological studies have evaluated the abuse potential of related compounds like N-isopropylbenzylamine (a structural isomer). These studies used conditioned place preference (CPP) tests to compare the effects of N-isopropylbenzylamine with methamphetamine. Results indicated significant behavioral responses that warrant further investigation into the pharmacological profile of similar compounds .

Material Science Applications

The unique structural properties of this compound also lend themselves to potential applications in material science. Its ability to form stable crystalline structures under standard laboratory conditions suggests it could be useful in developing new materials with specific mechanical or thermal properties.

Several studies have highlighted the compound's potential applications:

  • Pain Management : A study indicated that derivatives similar to this compound could effectively modulate pain pathways through specific receptor interactions.
  • Metabolic Disorders : Research has shown that compounds within this chemical class can influence metabolic pathways related to obesity and diabetes, suggesting a therapeutic avenue for these conditions.

Chemical Reactions Analysis

Formation of the Benzo[d]thiazole Core

Benzo[d]thiazole derivatives are typically synthesized via cyclization reactions. For example:

  • Thioamide cyclization : Reaction of a thiocarbonyl group with an adjacent amine or amide under acidic conditions forms the thiazole ring .

  • Condensation reactions : Aldol-like condensations between aldehydes and thioamides may also form thiazole cores, as seen in chalcone synthesis .

Piperazine Coupling

Piperazine’s secondary amine groups enable:

  • Alkylation : Reaction with alkyl halides or epoxides (e.g., epoxide ring-opening under basic conditions) .

  • Reductive amination : Coupling with ketones or aldehydes using reducing agents like NaBH(AcO)₃ .

For this compound, the benzo[d]thiazol-2-yl group likely attaches to piperazine via alkylation or reductive amination.

Diphenylethanone Construction

The diphenylethanone moiety (2,2-diphenylethanone) is commonly synthesized via:

  • Claisen-Schmidt condensation : Reaction of benzaldehyde with acetophenone derivatives under basic conditions .

  • Grignard reactions : Coupling aryl magnesium bromides with ketones.

Piperazine Functionalization

Piperazine undergoes multiple transformations:

Reaction Type Mechanism Example Reagents
AlkylationNucleophilic substitutionAlkyl halides (e.g., bromoethane)
AcylationAmide formationAcyl chlorides, acid anhydrides
Reductive aminationAmine-ketone couplingNaBH(AcO)₃, ketones

Thiazole Ring Formation

Thiazole synthesis often involves:

  • Heterocyclization : Thiourea derivatives reacting with α,β-unsaturated ketones .

  • Catalytic methods : Use of chitosan-grafted polymers for 1,3-dipolar cycloadditions .

Biological Activity Context

While the query focuses on chemical reactions, related thiazole-piperazine derivatives exhibit notable pharmacological properties:

  • Anticonvulsant activity : Thiazole-bearing compounds (e.g., pyrrolidin-2-one analogues) show efficacy in seizure models .

  • Antitumor properties : Thiazole-integrated heterocycles demonstrate cytotoxicity against cancer cell lines .

Table 1: Piperazine Functionalization Methods

Method Reaction Conditions Key Reagents
AlkylationDMF, K₂CO₃, 80°C, 12hAlkyl halides
Reductive aminationNaBH(AcO)₃, THF, rt, 1hKetones/aldehydes
AcylationAcCl, pyridine, rt, 4hAcid anhydrides

Challenges and Considerations

  • Steric hindrance : The benzo[d]thiazole and diphenylethanone groups may require precise steric control during coupling.

  • Regioselectivity : Ensuring selective alkylation/reductive amination at the desired piperazine nitrogen.

  • Stability : Thiazole rings are generally stable, but benzo[d]thiazole derivatives may undergo photodegradation under UV light .

Comparison with Similar Compounds

Structural Features

Target Compound :
  • Core : Piperazine.
  • Substituents: Benzo[d]thiazole (4-isopropyl-substituted) at position 4 of piperazine. 2,2-Diphenylethanone at position 1 of piperazine.
Analog 1 : Urea Derivatives (e.g., Compounds 1f, 11a–11o from Molecules 2013)
  • Core : Piperazine.
  • Substituents :
    • Thiazole or benzothiazole groups (often halogenated or trifluoromethyl-substituted).
    • Urea-linked aryl groups (e.g., 3-fluorophenyl, 3-chlorophenyl).
  • Key Differences: Urea moiety replaces diphenylethanone, introducing hydrogen-bonding capacity and polarity .
Analog 2 : Piperazine-Linked Thiazole Derivatives (e.g., Compounds 4 and 5 from )
  • Core : Thiazole fused with dihydropyrazole.
  • Substituents :
    • Fluorophenyl or chlorophenyl groups.
    • Triazole or methyl groups.
  • Key Differences: Lack of benzo[d]thiazole and diphenylethanone; instead, fluorinated aromatic systems dominate .
Analog 3 : Diphenylethanone Derivatives (e.g., 1-(4-Hydroxyphenyl)-2,2-diphenylethanone from )
  • Core: Diphenylethanone.
  • Substituents : Hydroxyphenyl or methyl groups.
  • Key Differences : Absence of piperazine and benzothiazole; synthesized via Fries rearrangement .

Physicochemical Properties

Property Target Compound Urea Derivatives (e.g., 1f) Thiazole Derivatives (e.g., 4) Diphenylethanone (e.g., )
Molecular Weight (g/mol) ~500–550 (estimated) 667.9 ~450–600 288.34
Melting Point (°C) ~190–210 (estimated) 198–200 178–180 (for diphenylethanone analogs) 174–180
Synthetic Yield N/A 70–88% High yields (crystallized from DMF) 70–86% (Fries rearrangement)
Key Observations:
  • Urea derivatives exhibit higher molecular weights due to bulky aryl-urea groups.
  • Diphenylethanone analogs have lower molecular weights but comparable melting points, suggesting similar crystallinity.
  • Yields for piperazine-thiazole hybrids often exceed 70%, indicating robust synthetic routes .

Functional Group Impact

Diphenylethanone vs. Urea moieties increase polarity and hydrogen-bonding capacity, favoring solubility and target binding .

Benzo[d]thiazole vs. Simple Thiazole: Benzo[d]thiazole’s extended aromatic system may enhance π-π stacking interactions in biological targets compared to monocyclic thiazoles .

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl, nitro) in analogs improve metabolic stability but reduce solubility .
  • Isopropyl groups (target compound) may confer steric bulk, modulating receptor selectivity .

Q & A

Q. Critical Optimization Factors :

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but require inert atmospheres to prevent oxidation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalysts : Triethylamine or DMAP accelerates acylation steps .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepSolventTemp (°C)CatalystYield (%)Reference
Piperazine AcylationDCM25Et₃N72
Ethanone CouplingDMF80DMAP65

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., isopropyl group at δ 1.2–1.4 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ ion matching C₂₈H₂₈N₂O₃S).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Q. Table 2: Key Spectral Data from Analogous Compounds

TechniqueKey Peaks/FeaturesReference
¹H NMRPiperazine N-CH₂ at δ 2.8–3.2 ppm
IRC=O stretch at ~1680 cm⁻¹

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

Methodological Answer:
SAR studies focus on modifying substituents to enhance target binding or reduce off-target effects:

  • Isopropyl Group : Increases lipophilicity, potentially improving blood-brain barrier penetration .
  • Diphenylethanone Moiety : Stabilizes hydrophobic interactions in enzyme active sites (e.g., kinase inhibitors) .

Q. Methodology :

Analog Synthesis : Replace isopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects .

Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like serotonin receptors .

In Vitro Assays : Measure IC₅₀ values against cancer cell lines or microbial targets to correlate structural changes with activity .

Advanced: How should researchers address contradictions in reported biological activity data for similar compounds?

Methodological Answer:
Contradictions often arise from methodological variability. Resolution strategies include:

Reproducibility Checks : Replicate assays under identical conditions (e.g., cell line, incubation time) .

Purity Validation : Use HPLC and elemental analysis to rule out impurities (>98% purity required) .

Control Experiments : Test metabolites or degradation products for off-target effects .

Example : Discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility or compound stability in culture media .

Advanced: What mechanistic approaches are used to identify biological targets for this compound?

Methodological Answer:
Target identification involves:

Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect inhibition .

Transcriptomics : RNA-seq analysis of treated cells to identify dysregulated pathways .

Q. Table 3: Example Targets from Analogous Piperazine Derivatives

Compound ClassTargetAssay TypeReference
Benzo[d]thiazoleHistamine H4 receptorRadioligand binding
DiphenylethanoneCyclooxygenase-2 (COX-2)ELISA

Advanced: How can computational tools predict the metabolic stability of this compound?

Methodological Answer:

In Silico Metabolism : Software like Schrödinger’s MetaSite predicts Phase I/II metabolism sites (e.g., CYP3A4 oxidation of the piperazine ring) .

QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro half-life data .

MD Simulations : Assess binding stability to metabolic enzymes (e.g., cytochrome P450) .

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